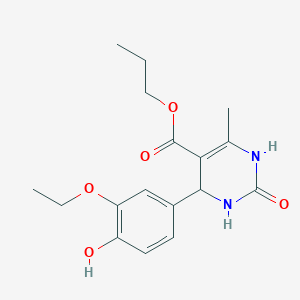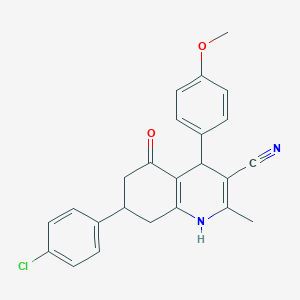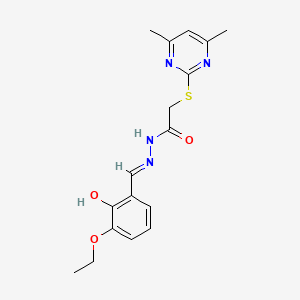![molecular formula C22H20INO4S2 B15040443 (5Z)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15040443.png)
(5Z)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes iodine, methoxy, phenoxyethoxy, benzylidene, prop-2-en-1-yl, and thiazolidinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the thiazolidinone ring, followed by the introduction of the benzylidene group, and finally the addition of the iodine, methoxy, and phenoxyethoxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of specific functional groups or the addition of hydrogen atoms.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted thiazolidinone compounds.
Scientific Research Applications
(5Z)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives with different substituents. Examples are:
- (5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the iodine atom, in particular, may influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C22H20INO4S2 |
|---|---|
Molecular Weight |
553.4 g/mol |
IUPAC Name |
(5Z)-5-[[3-iodo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20INO4S2/c1-3-9-24-21(25)19(30-22(24)29)14-15-12-17(23)20(18(13-15)26-2)28-11-10-27-16-7-5-4-6-8-16/h3-8,12-14H,1,9-11H2,2H3/b19-14- |
InChI Key |
XMVQWYZVHIIOSX-RGEXLXHISA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C)I)OCCOC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)I)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1E)-1-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate](/img/structure/B15040367.png)
![5-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylidene}-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B15040370.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15040374.png)
![Ethyl 2-({[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}amino)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B15040382.png)

![ethyl 4-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B15040388.png)
![(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15040408.png)
![4-{(1Z)-N-[4-(2-chlorobenzyl)piperazin-1-yl]ethanimidoyl}phenol](/img/structure/B15040415.png)

![2,4-di(morpholin-4-yl)-6-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B15040430.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15040438.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15040448.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B15040468.png)
